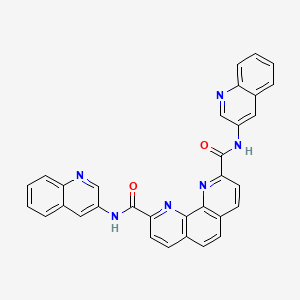
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound known for its unique chemical properties and applications. It is derived from 1,10-phenanthroline, a heterocyclic organic compound, and is modified with carboxamide and quinolinyl groups. This compound is of significant interest in various fields, including chemistry, biology, and industrial applications, due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- typically involves multiple steps. One common method starts with the reaction of 1,10-phenanthroline with phthalic anhydride to form 1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 3-quinolinylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper(II) sulfate or iron(III) chloride in aqueous or organic solvents.
Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products are metal-ligand complexes, which have various applications in catalysis and sensing.
Substituted Derivatives: Products from substitution reactions include various functionalized derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- has a wide range of scientific research applications:
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. This binding can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, or inhibit enzymes by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its ability to form complexes with metal ions.
2,2’-Bipyridine: Another bidentate ligand with similar complexation properties.
Ethylenediamine: A simpler chelating agent with two nitrogen donor atoms.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is unique due to its combination of carboxamide and quinolinyl groups, which enhance its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high specificity, such as metal ion separation and sensing .
Eigenschaften
CAS-Nummer |
929895-49-8 |
|---|---|
Molekularformel |
C32H20N6O2 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
2-N,9-N-di(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C32H20N6O2/c39-31(35-23-15-21-5-1-3-7-25(21)33-17-23)27-13-11-19-9-10-20-12-14-28(38-30(20)29(19)37-27)32(40)36-24-16-22-6-2-4-8-26(22)34-18-24/h1-18H,(H,35,39)(H,36,40) |
InChI-Schlüssel |
DBUNRIODTZOIEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7N=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
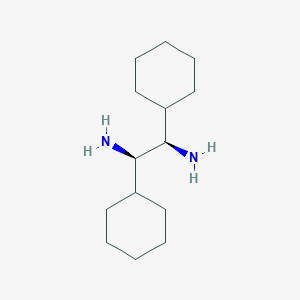
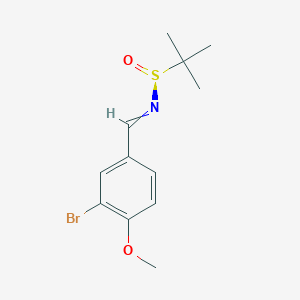
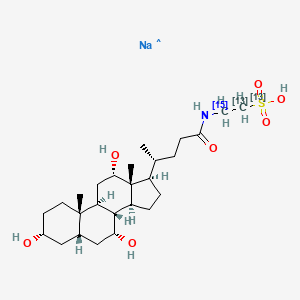

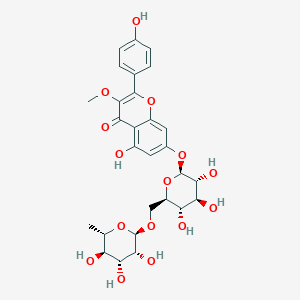
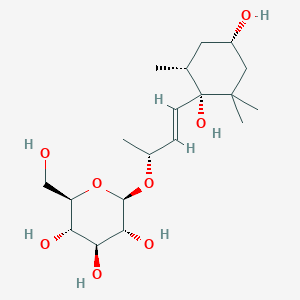
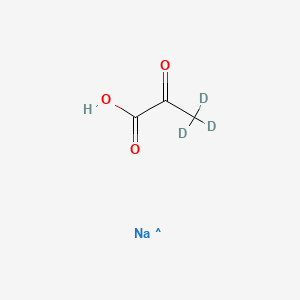
![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
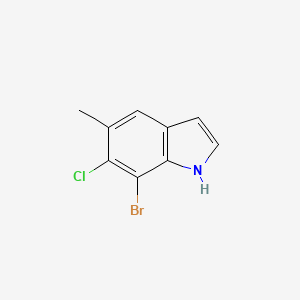

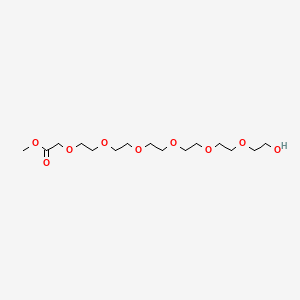
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
